molecular formula C26H26ClN3O3 B244776 2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide

2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide

Cat. No. B244776
M. Wt: 464 g/mol
InChI Key: LOEPXYVPWJHHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer properties, which make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide. One potential direction is the development of more potent and selective compounds based on the structure of this compound. Another potential direction is the study of its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide involves a multi-step process. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This is followed by the reaction of 4-chlorophenoxide with 4-(2-methylbenzoyl)piperazine to form 4-(4-chlorophenoxy)phenyl-(2-methylbenzoyl)piperazine. Finally, the compound is acetylated using acetic anhydride to form 2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide has been extensively studied for its potential applications in various fields. It has been found to have potent anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-4-2-3-5-24(19)26(32)30-16-14-29(15-17-30)22-10-8-21(9-11-22)28-25(31)18-33-23-12-6-20(27)7-13-23/h2-13H,14-18H2,1H3,(H,28,31)

InChI Key

LOEPXYVPWJHHMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.